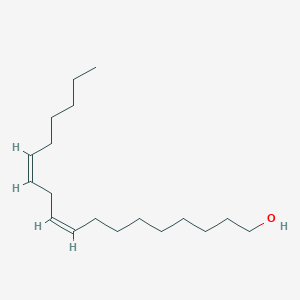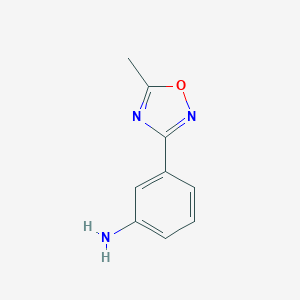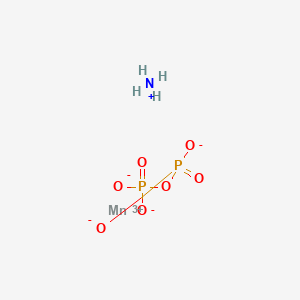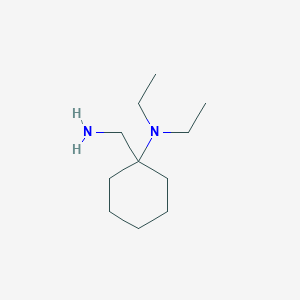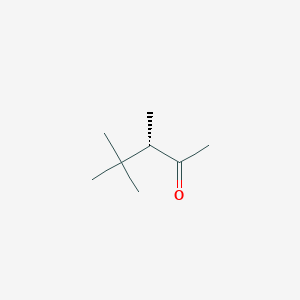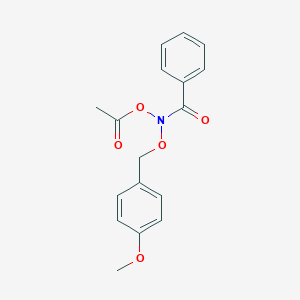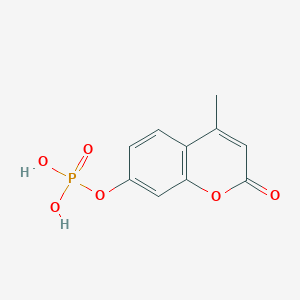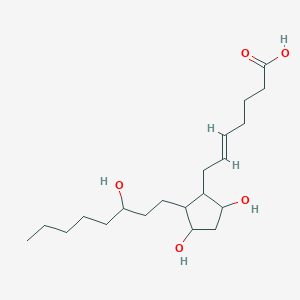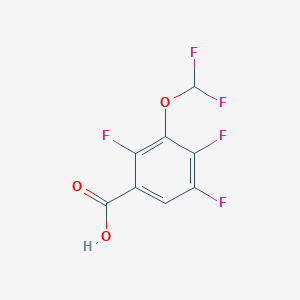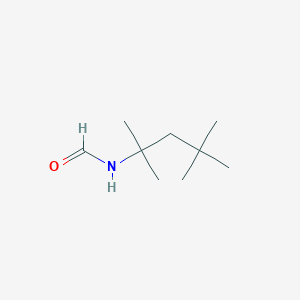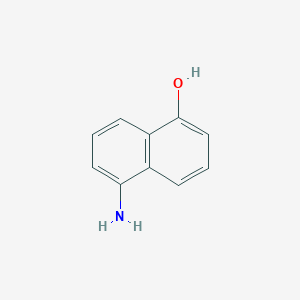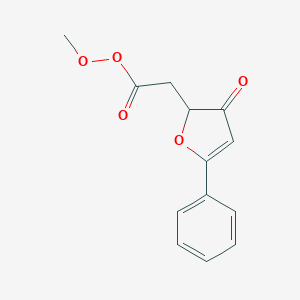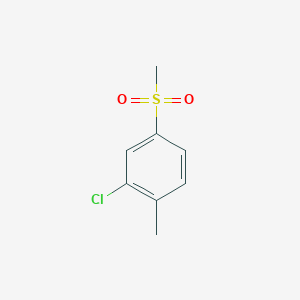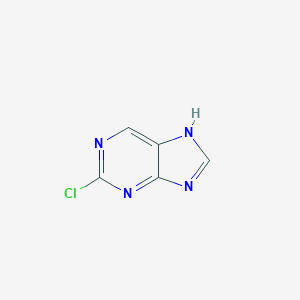
2-chloro-9H-purine
Übersicht
Beschreibung
2-chloro-9H-purine is a purine derivative . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of 2-chloro-9H-purine involves various methods. One method involves the enzymatic transglycosylation of 2,6-dichloropurine and 6-chloro-2-fluoropurine with uridine, thymidine, and 1-(β-D-arabinofuranosyl)-uracil as the pentofuranose donors . Another method involves the use of recombinant thermostable nucleoside phosphorylases from G. thermoglucosidasius or T. thermophilus as biocatalysts .Molecular Structure Analysis
The molecular formula of 2-chloro-9H-purine is C5H3ClN4 . The InChI code is 1S/C5H3ClN4/c6-5-7-1-3-4 (10-5)9-2-8-3/h1-2H, (H,7,8,9,10) . The molecular weight is 154.56 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-9H-purine include a molecular weight of 154.56 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 154.0046238 g/mol, a monoisotopic mass of 154.0046238 g/mol, a topological polar surface area of 54.5 Ų, a heavy atom count of 10, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Specific Scientific Field
Summary of the Application
2-chloro-9H-purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
Methods of Application or Experimental Procedures
A series of 2,6,9-trisubstituted purine derivatives were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step . All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines .
Results or Outcomes
Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity . Preliminary flow cytometry data suggests that these compounds induce apoptosis on these cells .
Application in Enzymatic Synthesis
Specific Scientific Field
Summary of the Application
2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position were synthesized using a transglycosylation reaction with recombinant E. coli nucleoside phosphorylases .
Methods of Application or Experimental Procedures
Arsenolysis of 2-chloropurine ribosides with chiral amino acid amides at C6 was used for the enzymatic synthesis, and the reaction equilibrium shifted towards the synthesis of arabinonucleosides . The synthesized nucleosides were shown to be resistant to the action of E. coli adenosine deaminase .
Results or Outcomes
The antiproliferative activity of the synthesized nucleosides was studied on human acute myeloid leukemia cell line U937 . Among all the compounds, the serine derivative exhibited an activity level (IC 50 = 16 μM) close to that of Nelarabine (IC 50 = 3 μM) and was evaluated as active .
Application in Direct Regioselective C-H Cyanation of Purines
Specific Scientific Field
Summary of the Application
A direct regioselective C-H cyanation of purines was developed . This process is significant as purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity .
Methods of Application or Experimental Procedures
The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN . The cyanation of less reactive 2-chloropurines required harsh reaction conditions .
Results or Outcomes
The cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields . Various functional groups, including allyl, alkynyl, ketone, ester, nitro et al. were tolerated and acted as a C8 directing group .
Application in Chemical Synthesis
Specific Scientific Field
Summary of the Application
2-Chloro-9H-purine is used in chemical synthesis . It is a reagent used in the preparation of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific synthesis being performed .
Results or Outcomes
The outcomes of the synthesis will depend on the specific reactions being performed .
Application in Antimalarial Activity
Specific Scientific Field
Pharmaceuticals and Medicinal Chemistry
Summary of the Application
Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis .
Methods of Application or Experimental Procedures
The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN .
Results or Outcomes
The cyanation of less reactive 2-chloropurines required harsh reaction conditions or a transition-metal ™ catalysis .
Application in Antitumor Agents
Summary of the Application
A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
Methods of Application or Experimental Procedures
Twelve compounds were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step . All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBVWROWJGFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333967 | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-9H-purine | |
CAS RN |
1681-15-8 | |
| Record name | 2-Chloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


